Acide 3-fluoro-5-hydroxyphénylboronique

Vue d'ensemble

Description

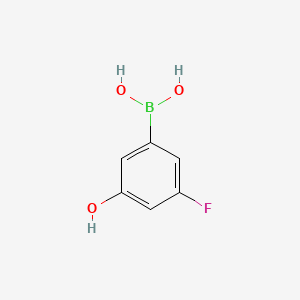

3-Fluoro-5-hydroxyphenylboronic acid: is an organic compound with the chemical formula C6H6BFO3. It is a boronic acid derivative that contains both a fluorine atom and a hydroxyl group attached to a phenyl ring.

Applications De Recherche Scientifique

Drug Development

Key Intermediate in Pharmaceuticals

3-Fluoro-5-hydroxyphenylboronic acid is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its ability to form stable complexes with biomolecules enhances the efficacy of drugs by improving their interaction with target sites in biological systems .

Case Study: Anti-Cancer Agents

In a study focused on developing novel anti-cancer compounds, researchers incorporated 3-Fluoro-5-hydroxyphenylboronic acid into the synthesis pathway. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating the compound's potential in targeted cancer therapy .

Bioconjugation

Attachment of Biomolecules

The compound plays a vital role in bioconjugation processes, where it is used to attach biomolecules to surfaces or other molecules. This application is particularly important in creating targeted therapies and diagnostic tools within the biomedical field .

Case Study: Targeted Drug Delivery

In research aimed at enhancing drug delivery systems, 3-Fluoro-5-hydroxyphenylboronic acid was employed to conjugate therapeutic agents to antibodies. This strategy resulted in improved specificity and reduced off-target effects, showcasing its utility in precision medicine .

Organic Synthesis

Cross-Coupling Reactions

Researchers utilize 3-Fluoro-5-hydroxyphenylboronic acid in organic synthesis reactions, particularly in cross-coupling reactions. These reactions are essential for constructing complex organic molecules efficiently, which is valuable in materials science and pharmaceuticals .

Data Table: Synthesis Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, aqueous media |

| Negishi Coupling | 90 | Zn catalyst, anhydrous solvent |

| Stille Coupling | 80 | Sn catalyst, organic solvent |

Fluorescent Probes

Development of Imaging Tools

The unique properties of 3-Fluoro-5-hydroxyphenylboronic acid allow its use in developing fluorescent probes for biological imaging. These probes aid researchers in visualizing cellular processes in real-time, contributing to advancements in biomedical research .

Case Study: Cellular Imaging

In a study involving live-cell imaging, fluorescent probes based on this compound were successfully used to monitor cellular responses to drug treatments. The results provided insights into drug mechanisms and cellular dynamics .

Environmental Monitoring

Detection of Phenolic Compounds

This compound can be utilized for detecting phenolic compounds in environmental samples, assisting industries in complying with environmental regulations and ensuring safety .

Data Table: Detection Limits

| Compound Detected | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Phenol | 0.5 | HPLC |

| Bisphenol A | 0.2 | GC-MS |

| Chlorophenols | 0.1 | LC-MS |

Mécanisme D'action

Mode of Action

Boronic acids, in general, are known to form reversible covalent bonds with 1,3-diols, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds in the presence of a palladium catalyst . This suggests that 3-Fluoro-5-hydroxyphenylboronic Acid may play a role in such reactions.

Action Environment

The action of 3-Fluoro-5-hydroxyphenylboronic Acid may be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

These reactions involve the formation of carbon-carbon bonds, which are crucial in many biochemical processes .

Cellular Effects

It is known that boronic acids can interact with various cellular components and influence cell function .

Molecular Mechanism

It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid substance at room temperature and should be stored in a cool and dark place .

Metabolic Pathways

It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions , which are important in many metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxyphenylboronic acid typically involves a multi-step process. One common method starts with the nitration of 3-fluorophenol to produce 3-fluoro-5-nitrophenol. This intermediate is then subjected to a reduction reaction using ferrous powder in an alcohol solution to yield 3-fluoro-5-aminophenol. The final step involves the reaction of 3-fluoro-5-aminophenol with boronic acid reagents under acidic conditions to form 3-Fluoro-5-hydroxyphenylboronic acid .

Industrial Production Methods: Industrial production of 3-Fluoro-5-hydroxyphenylboronic acid follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Fluoro-5-hydroxyphenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Quinones: Formed from oxidation reactions.

Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.

Comparaison Avec Des Composés Similaires

3-Fluorophenylboronic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

3,5-Difluorophenylboronic acid: Contains an additional fluorine atom, which can alter its reactivity and applications.

2-Fluoro-5-hydroxyphenylboronic acid:

Uniqueness: 3-Fluoro-5-hydroxyphenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in synthetic chemistry and various research applications .

Activité Biologique

3-Fluoro-5-hydroxyphenylboronic acid (CAS No. 871329-82-7) is an organoboron compound notable for its unique structural features, including a fluorine atom and a hydroxyl group attached to a phenyl ring. This compound is part of the arylboronic acids class, which are recognized for their utility in organic synthesis and medicinal chemistry. The biological activity of 3-Fluoro-5-hydroxyphenylboronic acid primarily stems from its ability to interact with various biological molecules, particularly enzymes.

- Molecular Formula : C₆H₆BFO₃

- Molecular Weight : 155.92 g/mol

- Melting Point : 54–62 °C

- Log P (Octanol-Water Partition Coefficient) : 0.57 (indicating moderate lipophilicity)

Research indicates that 3-Fluoro-5-hydroxyphenylboronic acid acts as an inhibitor of specific enzymes, particularly serine proteases and other diol-utilizing enzymes. The presence of the fluorine and hydroxyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a candidate for drug development .

Enzyme Inhibition

3-Fluoro-5-hydroxyphenylboronic acid has shown potential as a selective inhibitor of various enzymes:

- Serine Proteases : These enzymes are critical in numerous biological processes, including digestion and immune response.

- Mps1 Kinase : Recent studies suggest that boronic acids can inhibit Mps1 kinase activity, which is essential for proper mitotic function .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that 3-Fluoro-5-hydroxyphenylboronic acid effectively binds to target proteins, influencing their activity. This binding is crucial for understanding its mechanism of action and potential therapeutic applications.

- Drug Development Potential : The compound's ability to form reversible covalent bonds with diols positions it as a valuable intermediate in the synthesis of new pharmaceuticals .

Comparative Analysis with Similar Compounds

The structural characteristics of 3-Fluoro-5-hydroxyphenylboronic acid can be compared with other related boronic acids to understand its unique properties better:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-hydroxyphenylboronic acid | 850568-00-2 | 0.91 |

| 2-Fluoro-5-hydroxyphenylboronic acid | 1150114-52-5 | 0.91 |

| 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 | 0.91 |

| 4-Fluoro-3-hydroxyphenylboronic acid | 913835-74-2 | 0.91 |

| 3-Ethoxy-5-fluorophenylboronic acid | 850589-53-6 | 0.90 |

This table highlights the structural similarities that may influence the biological activities of these compounds.

Applications in Medicinal Chemistry

The unique functional groups in 3-Fluoro-5-hydroxyphenylboronic acid allow it to be utilized in various applications:

Propriétés

IUPAC Name |

(3-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBZIEXCTPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660141 | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-82-7 | |

| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.